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Compound of Interest

Compound Name: Cy3B NHS Ester

Cat. No.: B12384938 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Cy3B N-hydroxysuccinimidyl

(NHS) Ester for labeling antibodies and their subsequent application in immunofluorescence

(IF) microscopy. This document includes detailed protocols for antibody conjugation, cell

staining, and data interpretation, tailored for professionals in research and drug development.

Introduction to Cy3B NHS Ester
Cy3B NHS Ester is a reactive fluorescent dye optimized for the covalent labeling of primary

amines on proteins, such as antibodies and other biomolecules.[1][2][3] It is an improved

version of the Cy3 dye, offering significantly increased fluorescence quantum yield and

photostability.[1][2][3] This makes Cy3B an excellent choice for immunofluorescence

applications requiring high sensitivity and signal stability, particularly for detecting moderate-to-

high abundance targets.[1][2] The dye is water-soluble and its fluorescence is insensitive to pH

variations between 4 and 10.[1][2]

Cy3B-conjugated molecules can be excited using 532 nm or 555 nm laser lines and visualized

with standard TRITC (tetramethylrhodamine) filter sets.[1][2] Its bright orange fluorescence

provides a high signal-to-noise ratio, with less background than many other commonly used

fluorescent dyes.[1][2]
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For ease of comparison, the key spectral and physical properties of Cy3B NHS Ester and the

related Cy3 NHS Ester are summarized in the table below.

Property Cy3B NHS Ester Cy3 NHS Ester

Excitation Maximum (λex) 560 nm[1], 566 nm[3] 550 nm[4], 555 nm[5]

Emission Maximum (λem) 571 nm[1], 578 nm[3] 569 nm[5], 570 nm[4]

Extinction Coefficient
120,000 cm⁻¹M⁻¹[1], 137,000

cm⁻¹M⁻¹[3]
150,000 cm⁻¹M⁻¹[4]

Fluorescence Quantum Yield 0.92[3]
Not specified in the provided

search results.

Molecular Weight
657.21 g/mol [1], 657.7 g/mol

[3]
1024.94 g/mol [4]

Solubility Water, DMSO, DMF[1] Water, DMSO, DMF[4]

Reactivity Primary amines[1] Primary amines[5]

Experimental Protocols
Antibody Conjugation with Cy3B NHS Ester
This protocol details the steps for covalently labeling an antibody with Cy3B NHS Ester. The

NHS ester reacts with primary amines (e.g., on lysine residues) on the antibody to form a

stable amide bond.[1][2][5]

Materials:

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

Cy3B NHS Ester

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.0-8.5

Purification column (e.g., Sephadex G-25)[6][7]
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Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

Prepare the Antibody:

Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[8]

Ensure the antibody solution is free of amine-containing substances like Tris or glycine, as

these will compete with the labeling reaction.

Prepare the Cy3B NHS Ester Stock Solution:

Allow the vial of Cy3B NHS Ester to warm to room temperature before opening to prevent

moisture condensation.

Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. Mix well by

vortexing. This solution should be used promptly.[7]

Conjugation Reaction:

The optimal molar ratio of dye to antibody for labeling should be determined empirically,

but a starting point of 10:1 to 15:1 is recommended.[7]

Add the calculated volume of the Cy3B NHS Ester stock solution to the antibody solution

while gently stirring or vortexing.

Incubate the reaction mixture for 60 minutes at room temperature in the dark.[8]

Purification of the Conjugate:

Separate the labeled antibody from the unreacted dye using a desalting or gel filtration

column (e.g., Sephadex G-25).[6][7]

Equilibrate the column with PBS (pH 7.2-7.4).

Load the reaction mixture onto the column and collect the fractions containing the colored,

labeled antibody. The faster-eluting fraction is the conjugated antibody.
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Characterization and Storage:

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the protein) and at the excitation maximum of Cy3B (around 560 nm).

The DOL can be calculated using the following formula: DOL = (A_max * M_protein) /

(ε_dye * (A_280 - (A_max * CF))) Where:

A_max is the absorbance at the dye's excitation maximum.

A_280 is the absorbance at 280 nm.

M_protein is the molecular weight of the protein.

ε_dye is the extinction coefficient of the dye.

CF is the correction factor (A_280 of the dye / A_max of the dye).

For long-term storage, aliquot the conjugated antibody and store it at -20°C or -80°C,

protected from light.[6] Adding a carrier protein like BSA (0.1%) can improve stability.[6]

Immunofluorescence Staining Protocol
This protocol outlines the general steps for using a Cy3B-conjugated secondary antibody for

indirect immunofluorescence staining of cultured cells.

Materials:

Cultured cells on coverslips or in microplates

Phosphate-Buffered Saline (PBS)

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[9]

Blocking Buffer (e.g., 1-5% BSA or 10% normal serum in PBS)[10][11]

Primary antibody (specific to the target antigen)
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Cy3B-conjugated secondary antibody (specific to the host species of the primary antibody)

Nuclear counterstain (e.g., DAPI or Hoechst) (optional)[9]

Antifade mounting medium[12]

Procedure:

Cell Preparation:

Wash the cells grown on coverslips three times with PBS.[10][13]

Fixation:

Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

[13]

Wash the cells three times with PBS for 5 minutes each.[10][13]

Permeabilization (for intracellular antigens):

If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in

PBS for 10-15 minutes at room temperature.[9]

Wash the cells three times with PBS.[9]

Blocking:

Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60

minutes at room temperature.[9][14]

Primary Antibody Incubation:

Dilute the primary antibody to its optimal concentration in the blocking buffer.

Incubate the cells with the diluted primary antibody for 1 hour at room temperature or

overnight at 4°C.[9][10]

Wash the cells three times with PBS for 5 minutes each.[10]
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Secondary Antibody Incubation:

Dilute the Cy3B-conjugated secondary antibody in the blocking buffer.

Incubate the cells with the diluted secondary antibody for 45-60 minutes at room

temperature, protected from light.[9]

From this step onwards, all steps should be performed in the dark to prevent

photobleaching.[10]

Wash the cells three times with PBS for 5 minutes each.[9][10]

Counterstaining (Optional):

If desired, incubate the cells with a nuclear counterstain like DAPI or Hoechst according to

the manufacturer's instructions.[9]

Wash the cells with PBS.

Mounting and Imaging:

Mount the coverslips onto microscope slides using an antifade mounting medium.[12]

Image the stained cells using a fluorescence microscope equipped with appropriate filters

for Cy3B (e.g., a TRITC filter set).
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Caption: Workflow for labeling antibodies with Cy3B NHS Ester.
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Caption: Step-by-step workflow for indirect immunofluorescence.
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Problem Possible Cause Suggested Solution

Weak or No Signal

Antibody Concentration:

Primary or secondary antibody

concentration is too low.[12]

[15]

Optimize antibody

concentrations by performing a

titration.[14] Increase

incubation time.[15]

Photobleaching: Excessive

exposure to light.[12][15]

Minimize light exposure during

and after secondary antibody

incubation.[10] Use an antifade

mounting medium.[12] Image

samples promptly.[12]

Antigen Issues: Low antigen

expression, or antigen is

masked/destroyed by fixation.

[12][15]

Confirm protein expression

using a positive control or

another method like Western

Blot.[12][16] Optimize fixation

time or try a different fixation

method.[15][16] Consider

antigen retrieval methods if

using paraffin-embedded

tissues.[15]

High Background

Insufficient Blocking: Non-

specific binding of antibodies.

[11][14]

Increase blocking time or

change the blocking agent

(e.g., use normal serum from

the species of the secondary

antibody).[11][14]

Antibody Concentration:

Primary or secondary antibody

concentration is too high.[14]

[15]

Reduce the concentration of

the antibodies.[14][15]

Inadequate Washing: Unbound

antibodies are not sufficiently

washed away.[14][16]

Increase the number and

duration of wash steps.[11][16]
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Autofluorescence: Cells or

tissue have endogenous

fluorescence.[12]

Use unstained samples as a

control to assess

autofluorescence.[12]

Consider using a longer

wavelength fluorophore if

autofluorescence is in the

green/yellow spectrum.

Non-specific Staining

Secondary Antibody Cross-

reactivity: Secondary antibody

binds to non-target molecules.

[12]

Run a control where the

primary antibody is omitted.

[14] If staining persists, the

secondary antibody is binding

non-specifically. Use a pre-

adsorbed secondary antibody.

Hydrophobic Interactions:

Antibodies are binding non-

specifically through

hydrophobic interactions.[14]

Increase the salt concentration

or add a non-ionic detergent

(e.g., Tween-20) to the wash

buffers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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